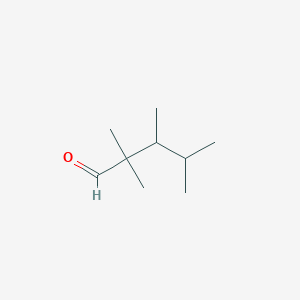

2,2,3,4-Tetramethylpentanal

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H18O |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

2,2,3,4-tetramethylpentanal |

InChI |

InChI=1S/C9H18O/c1-7(2)8(3)9(4,5)6-10/h6-8H,1-5H3 |

InChI Key |

JNDKHHJNRJCVJL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C)C(C)(C)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,2,3,4 Tetramethylpentanal

Strategies for Carbonyl Group Introduction in 2,2,3,4-Tetramethylpentanal Synthesis

The introduction of the aldehyde functional group onto the 2,2,3,4-tetramethylpentyl skeleton is a critical step in the synthesis of the target compound. This can be achieved through either the controlled oxidation of a primary alcohol or the selective reduction of a carboxylic acid derivative.

Controlled Oxidation of Primary Alcohols to 2,2,3,4-Tetramethylpentanal

A primary route to aldehydes involves the controlled oxidation of the corresponding primary alcohol, in this case, 2,2,3,4-tetramethylpentan-1-ol. The challenge lies in preventing over-oxidation to the carboxylic acid. Several reagents and systems are suitable for this transformation, each with specific operating conditions. Commonly employed methods include using pyridinium (B92312) chlorochromate (PCC), or employing Swern or Dess-Martin periodinane (DMP) oxidation conditions. These methods are generally effective for converting primary alcohols to aldehydes without significant formation of the carboxylic acid byproduct. The precursor, 2,2,3,4-tetramethylpentan-1-ol, would itself be synthesized through the construction of the carbon skeleton followed by hydroboration-oxidation of a terminal alkene or reduction of the corresponding carboxylic acid, 2,2,3,4-tetramethylpentanoic acid.

Reduction of Carboxylic Acid Derivatives for 2,2,3,4-Tetramethylpentanal Formation (e.g., Rosenmund Reduction of Acyl Chlorides)

An alternative and direct pathway to 2,2,3,4-tetramethylpentanal is the reduction of a suitable carboxylic acid derivative, most notably an acyl chloride. The Rosenmund reduction is a classic and effective method for this transformation. wikipedia.orgquora.com This catalytic hydrogenation process selectively reduces an acyl chloride to an aldehyde. wikipedia.orgbyjus.com

The reaction involves bubbling hydrogen gas through a solution of the acyl chloride in an anhydrous solvent, in the presence of a specific catalyst. byjus.comaakash.ac.in The standard Rosenmund catalyst is palladium supported on barium sulfate (B86663) (Pd/BaSO₄). wikipedia.orgquora.com The barium sulfate provides a low surface area, which helps to reduce the catalytic activity of the palladium, thus preventing the subsequent reduction of the newly formed aldehyde into a primary alcohol. wikipedia.orgbyjus.com

For highly reactive acyl chlorides, the catalyst's activity must be further suppressed by the addition of a "poison." wikipedia.org Historically, compounds like thioquinanthrene or thiourea (B124793) have been used for this purpose. wikipedia.orgaakash.ac.in The poison deactivates the catalyst just enough to stop the reaction at the aldehyde stage. byjus.com The precursor for this reaction, 2,2,3,4-tetramethylpentanoyl chloride, would be synthesized from 2,2,3,4-tetramethylpentanoic acid, nih.govgoogle.com for instance by reacting it with thionyl chloride (SOCl₂).

| Catalyst | Support | Catalyst Poison (Example) | Key Feature |

|---|---|---|---|

| Palladium (Pd) | Barium Sulfate (BaSO₄) | Thiourea | Low surface area of BaSO₄ reduces catalyst activity, preventing over-reduction of the aldehyde. wikipedia.orgbyjus.com |

| Palladium (Pd) | Calcium Carbonate (CaCO₃) | Lead(II) acetate | Known as Lindlar's catalyst, it is also a poisoned catalyst system that can be used for selective reductions. wikipedia.org |

| Palladium (Pd) | Activated Carbon | Thioquinanthrene | Poison is essential to moderate the high activity of palladium on carbon to stop the reaction at the aldehyde stage. wikipedia.orgaakash.ac.in |

Construction of the Branched Aliphatic Skeleton of 2,2,3,4-Tetramethylpentanal

The formation of the C9 hydrocarbon backbone of 2,2,3,4-tetramethylpentanal, with its quaternary carbon center and two adjacent chiral centers, presents a significant synthetic challenge.

Stereoselective Alkylation Approaches

Achieving the desired stereochemistry at the C3 and C4 positions requires sophisticated stereoselective methods. Asymmetric intramolecular C-H alkylation using advanced catalytic systems represents a frontier in this area. For instance, Co(II)-based metalloradical catalysis has been successfully used for asymmetric C-H alkylation reactions, providing high yields and excellent stereoselectivity. rsc.org Such a strategy could potentially be adapted to construct the chiral centers of the tetramethylpentanal skeleton. Another approach involves the use of chiral auxiliaries attached to a precursor molecule to direct the stereochemical outcome of an alkylation reaction. The auxiliary is later removed to yield the desired stereoisomer.

Organometallic Reagent Mediated Syntheses

Organometallic reagents are powerful tools for forming carbon-carbon bonds, which are essential for assembling the highly branched skeleton of 2,2,3,4-tetramethylpentanal. Methods such as metathesis, involving the reaction of metal halides with organolithium or organomagnesium (Grignard) reagents, are fundamental to this process. libretexts.orgeolss.net

The synthesis of the sterically hindered core could be envisioned by the reaction of a bulky organometallic nucleophile with a suitable electrophile. For example, the synthesis of tri-tert-butylcarbinol, a similarly sterically congested molecule, was achieved in high yield through the addition of tert-butyllithium (B1211817) to hexamethylacetone. wikipedia.org A parallel strategy could involve the coupling of organometallic species like a sec-butyl or isopropyl Grignard reagent with a highly substituted carbonyl compound or alkyl halide. The reaction of Grignard reagents with transition metal halides can form new transition metal organometallic compounds capable of specific carbon-carbon bond formations. fiveable.me

Optimization of Reaction Conditions for 2,2,3,4-Tetramethylpentanal Synthesis

To maximize the yield and purity of 2,2,3,4-tetramethylpentanal, careful optimization of reaction parameters is crucial for each synthetic step. This involves a systematic study of variables such as temperature, solvent, catalyst loading, and reaction time.

The progress of the synthesis can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). researchgate.netscispace.com For catalytic reactions, such as the Rosenmund reduction, the amount of catalyst and poison must be precisely controlled to achieve high selectivity for the aldehyde without promoting side reactions. Solvent choice is also critical; non-polar, aprotic solvents are often preferred for organometallic reactions to prevent quenching of the reagents, while anhydrous conditions are vital for the Rosenmund reduction to avoid hydrolysis of the acyl chloride. acsgcipr.org Temperature control is essential to manage the rate of reaction and suppress the formation of byproducts, especially in exothermic reactions involving potent organometallic reagents. researchgate.net

| Parameter | Influence on the Reaction | Optimization Goal |

|---|---|---|

| Temperature | Affects reaction rate and selectivity. Lower temperatures can increase selectivity but slow the reaction. | Find the optimal balance between reaction rate and minimization of byproducts. researchgate.net |

| Solvent | Influences reagent solubility, stability, and reactivity. Anhydrous solvents are often required. acsgcipr.org | Select a solvent that maximizes yield and purity while being compatible with all reagents. |

| Catalyst Loading/Poison Ratio | Crucial for selective reductions like the Rosenmund reaction to prevent over-reduction. wikipedia.orgbyjus.com | Achieve complete conversion of the starting material while maximizing selectivity for the aldehyde product. |

| Reaction Time | Insufficient time leads to incomplete reaction, while excessive time may promote byproduct formation. | Determine the point at which the concentration of the desired product is at its maximum. researchgate.net |

Catalyst Development and Ligand Effects

The hydroformylation of highly branched olefins, such as the precursors to 2,2,3,4-tetramethylpentanal, is a key synthetic route. The success of this reaction is heavily reliant on the catalyst system, which typically involves a transition metal, often rhodium, and carefully designed ligands. wiley-vch.demdpi.com

The steric and electronic properties of ligands play a crucial role in determining the activity and selectivity of the catalyst. acs.orgacs.org For the synthesis of sterically hindered aldehydes, ligands that can promote the formation of the desired product while minimizing side reactions like hydrogenation and isomerization are essential. nih.gov Research has shown that increasing the steric bulk of substituents on the phosphorus-aryl rings of ligands can enhance the enantioselectivity of hydrogenation reactions, a principle that can be extrapolated to the control of selectivity in hydroformylation. acs.org For instance, ligands with tert-butyl groups on the P-phenyl rings have been shown to improve catalytic efficiency. acs.orgacs.org

In the context of producing 2,2,3,4-tetramethylpentanal, the hydroformylation of 2,3,3-trimethyl-1-butene (B165516) would be the primary reaction. The choice of ligand is critical to favor the formation of the linear aldehyde over its branched isomer and to prevent hydrogenation of the starting olefin. Phosphorus-based ligands and carbon monoxide can compete with the olefin for binding to the rhodium catalyst. rsc.org Therefore, the concentration and basicity of the phosphine (B1218219) ligand, as well as the partial pressures of carbon monoxide and hydrogen, must be carefully optimized. rsc.org

The development of bimetallic cobalt-rhodium catalytic systems has also shown promise in increasing the rate of hydroformylation and the selectivity for the desired product. rsc.org These systems can offer different reactivity and selectivity profiles compared to their homometallic counterparts.

Influence of Solvent Systems and Temperature on Yield and Selectivity

The choice of solvent and the reaction temperature are critical parameters that significantly impact the yield and selectivity of the synthesis of 2,2,3,4-tetramethylpentanal. The solvent can influence the solubility of the reactants and the catalyst, as well as the rate of the reaction. rsc.org

Non-coordinating polar solvents can lead to higher reaction rates, whereas coordinating polar solvents like dimethylformamide (DMF) can slow down the reaction by competing with the alkene for coordination to the metal center. rsc.org For the hydroformylation of higher alkenes, thermomorphic solvent (TMS) systems, which allow for a homogeneous reaction at elevated temperatures and easy separation of the catalyst and product upon cooling, have been explored. ntnu.no

Temperature has a direct effect on the reaction rate and can also influence the selectivity. Generally, increasing the temperature increases the reaction rate. rsc.org However, for hydroformylation reactions, higher temperatures can sometimes lead to an increase in undesired side reactions, such as hydrogenation and isomerization. acs.org For instance, in the hydroformylation of isooctene, higher temperatures accelerated the formation of branched aldehydes and subsequent alcohols. acs.org Conversely, lower temperatures have been shown to favor higher hydroformylation-to-hydrogenation ratios. nih.gov Therefore, an optimal temperature must be determined to maximize the yield of 2,2,3,4-tetramethylpentanal while minimizing the formation of byproducts.

The following table summarizes the general effects of solvent and temperature on hydroformylation reactions, which are applicable to the synthesis of 2,2,3,4-tetramethylpentanal:

| Parameter | Effect on Yield and Selectivity |

| Solvent Polarity | Non-coordinating polar solvents can increase reaction rates. Coordinating polar solvents may decrease rates. |

| Solvent System | Biphasic or thermomorphic systems can facilitate catalyst separation and recycling. |

| Temperature | Higher temperatures generally increase reaction rates but may decrease selectivity by promoting side reactions. |

Challenges in Isolation and Purification Protocols for 2,2,3,4-Tetramethylpentanal

The isolation and purification of sterically hindered aldehydes like 2,2,3,4-tetramethylpentanal from reaction mixtures pose significant challenges. The bulky nature of the molecule can hinder its reactivity in standard purification techniques.

A common method for purifying aldehydes is through the formation of charged bisulfite adducts, which can then be separated from other organic components via extraction. nih.govacs.orgresearchgate.netresearchgate.net This technique is applicable to a wide range of aldehydes, including sterically hindered neopentyl aldehydes. acs.orgresearchgate.netresearchgate.net The process involves reacting the aldehyde with sodium bisulfite in a water-miscible solvent to form the charged adduct. acs.orgresearchgate.net Subsequently, an immiscible organic solvent is introduced to extract the uncharged organic impurities, leaving the bisulfite adduct in the aqueous layer. acs.orgresearchgate.net The aldehyde can then be regenerated from the adduct by basification. nih.gov

For aliphatic aldehydes, the use of dimethylformamide (DMF) as the miscible solvent can improve the removal rates. nih.govresearchgate.net However, the steric hindrance in 2,2,3,4-tetramethylpentanal might slow down the formation of the bisulfite adduct, requiring optimized reaction times and conditions.

Another challenge is the potential for the aldehyde to undergo side reactions during purification. The presence of unreacted starting materials, isomers, and hydrogenation products complicates the purification process. Distillation can be a viable method, but the boiling points of the desired product and impurities may be close, necessitating efficient fractional distillation columns.

The table below outlines some of the key challenges and potential solutions in the isolation and purification of 2,2,3,4-tetramethylpentanal:

| Challenge | Potential Solution |

| Steric Hindrance | Optimization of bisulfite adduct formation (e.g., longer reaction times, use of co-solvents like DMF). nih.govacs.orgresearchgate.netresearchgate.net |

| Presence of Impurities | Fractional distillation, preparative chromatography. |

| Reactivity of the Aldehyde | Mild purification conditions to avoid degradation or side reactions. |

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2,2,3,4 Tetramethylpentanal

Nucleophilic Addition Reactions at the Carbonyl Center of 2,2,3,4-Tetramethylpentanal

Nucleophilic addition is a characteristic reaction of aldehydes. scribd.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide ion yields the final addition product. The general reactivity trend for aldehydes and ketones shows that aldehydes are typically more reactive than ketones due to less steric hindrance and a more electron-deficient carbonyl carbon. libretexts.orglibretexts.org

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. This is commonly achieved using hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). libretexts.org In the case of 2,2,3,4-tetramethylpentanal, these reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. This nucleophilic attack results in the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated by a protic solvent (like methanol (B129727) or water) to yield the primary alcohol, 2,2,3,4-tetramethylpentan-1-ol. libretexts.orglibretexts.orgnih.gov

The general mechanism involves the transfer of a hydride from the metal hydride complex to the carbonyl carbon. libretexts.org While both NaBH₄ and LiAlH₄ can effect this transformation, LiAlH₄ is a much stronger reducing agent and reacts violently with protic solvents, necessitating an anhydrous ether solvent and a separate aqueous workup step. libretexts.org

Table 1: Hydride Reductions of 2,2,3,4-Tetramethylpentanal

| Reagent | Product | Reaction Conditions |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 2,2,3,4-Tetramethylpentan-1-ol | Methanol or Ethanol |

| Lithium Aluminium Hydride (LiAlH₄) | 2,2,3,4-Tetramethylpentan-1-ol | 1. Diethyl ether or THF 2. H₂O or H₃O⁺ workup |

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl group of aldehydes, leading to the formation of new carbon-carbon bonds. vapourtec.compressbooks.publibretexts.orglibretexts.org The reaction of 2,2,3,4-tetramethylpentanal with a Grignard or organolithium reagent results in the formation of a secondary alcohol after an acidic workup. leah4sci.commasterorganicchemistry.com

The mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the aldehyde. pressbooks.publibretexts.org This forms a magnesium or lithium alkoxide intermediate, which is then protonated in a subsequent step to afford the alcohol product. pressbooks.pub The significant steric bulk around the carbonyl center of 2,2,3,4-tetramethylpentanal can influence the rate of this reaction, potentially requiring more forcing conditions compared to less hindered aldehydes. dtu.dk

For example, the reaction with methylmagnesium bromide would yield 3,4,5,5-tetramethylhexan-2-ol.

Table 2: Organometallic Addition to 2,2,3,4-Tetramethylpentanal

| Organometallic Reagent | Intermediate | Final Product |

|---|---|---|

| Methylmagnesium Bromide (CH₃MgBr) | Magnesium alkoxide | 3,4,5,5-Tetramethylhexan-2-ol |

| n-Butyllithium (CH₃CH₂CH₂CH₂Li) | Lithium alkoxide | 3,4,4,5,6-Pentamethylheptan-3-ol |

The addition of hydrogen cyanide (HCN) to an aldehyde results in the formation of a cyanohydrin, a molecule containing both a hydroxyl and a cyano group attached to the same carbon. wikipedia.orglibretexts.org This reaction is typically catalyzed by a base, such as cyanide ion (CN⁻) or hydroxide (B78521) ion. orgoreview.comlibretexts.org The base deprotonates HCN to generate the cyanide nucleophile, which then attacks the carbonyl carbon of 2,2,3,4-tetramethylpentanal. libretexts.orglibretexts.org The resulting tetrahedral alkoxide intermediate is then protonated by HCN to yield the cyanohydrin, 2-hydroxy-3,3,4,5-tetramethylhexanenitrile, and regenerates the cyanide catalyst. libretexts.org

Due to the high toxicity of HCN gas, the reaction is often carried out by mixing the aldehyde with a solution of sodium or potassium cyanide and then adding an acid to generate HCN in situ. libretexts.orglibretexts.org The steric hindrance in 2,2,3,4-tetramethylpentanal is a significant factor, as highly hindered ketones and aldehydes react slowly and may give poor yields of the corresponding cyanohydrin. orgoreview.com

Oxidation Reactions of 2,2,3,4-Tetramethylpentanal to Carboxylic Acids

Aldehydes are readily oxidized to carboxylic acids. evitachem.com Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and nitric acid. The aldehyde group of 2,2,3,4-tetramethylpentanal can be oxidized to a carboxylic acid group, yielding 2,2,3,4-tetramethylpentanoic acid.

The mechanism of oxidation can vary depending on the reagent used. For instance, with chromic acid (formed from CrO₃ or a dichromate salt in acid), the aldehyde first forms a hydrate (B1144303), which then reacts with the chromium reagent to form a chromate (B82759) ester. Subsequent elimination of the reduced chromium species leads to the formation of the carboxylic acid.

Condensation Reactions Involving 2,2,3,4-Tetramethylpentanal

Condensation reactions are a class of reactions in which two molecules combine, often with the loss of a small molecule such as water. srmist.edu.in

The aldol (B89426) condensation is a crucial carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enol or enolate of an aldehyde or ketone with another carbonyl compound. srmist.edu.inmagritek.comsigmaaldrich.com For an aldol condensation to occur, the aldehyde must have at least one α-hydrogen, which is a hydrogen atom on the carbon adjacent to the carbonyl group. youtube.com In the case of 2,2,3,4-tetramethylpentanal, the α-carbon (C3) has one hydrogen atom, making it capable of forming an enolate and participating in aldol reactions. nih.gov

The reaction is typically catalyzed by a base or an acid. libretexts.org In a base-catalyzed aldol reaction, a hydroxide ion removes an α-hydrogen to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of a second molecule of the aldehyde. The resulting alkoxide is then protonated to form a β-hydroxy aldehyde (an aldol). libretexts.org This aldol product can often undergo dehydration upon heating to form an α,β-unsaturated aldehyde. libretexts.org

Given the steric hindrance of 2,2,3,4-tetramethylpentanal, the self-aldol condensation might be slow. However, it can participate in crossed or mixed aldol condensations with other aldehydes or ketones that are more reactive or cannot form an enolate themselves (e.g., formaldehyde (B43269) or benzaldehyde). libretexts.org

Stereocontrol in aldol reactions is a significant area of research, particularly in the synthesis of complex molecules with multiple chiral centers. nih.gov The formation of syn and anti diastereomers can be influenced by the geometry of the enolate (E or Z) and the nature of the metal cation in the case of metal enolates, often explained by the Zimmerman-Traxler model. harvard.edu For 2,2,3,4-tetramethylpentanal, the formation of a specific enolate geometry could potentially be controlled by the choice of base and reaction conditions, thereby influencing the stereochemical outcome of the aldol addition.

Wittig and Related Olefination Reactions

The Wittig reaction, a cornerstone of alkene synthesis, involves the reaction of an aldehyde or ketone with a phosphorus ylide. nih.govwikipedia.org However, the utility of this reaction is significantly challenged when applied to sterically hindered aldehydes such as 2,2,3,4-tetramethylpentanal. The bulky alkyl groups adjacent to the carbonyl carbon impede the approach of the nucleophilic ylide, which can lead to slow reaction rates and poor yields. wikipedia.orglibretexts.org

The mechanism of the Wittig reaction proceeds through the nucleophilic addition of the ylide to the carbonyl carbon, forming a betaine (B1666868) intermediate, which then collapses to a four-membered oxaphosphetane ring. libretexts.orglumenlearning.com This ring subsequently fragments to yield the alkene and a highly stable triphenylphosphine (B44618) oxide, the latter being a major driving force for the reaction. lumenlearning.com For a sterically encumbered aldehyde like 2,2,3,4-tetramethylpentanal, the initial nucleophilic attack is the rate-limiting step and is energetically unfavorable due to severe steric repulsion between the substituents on the aldehyde and the bulky triphenylphosphonium group of the ylide.

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (where the R group on the ylide is an alkyl group) typically react rapidly and irreversibly to form a cis-(Z)-alkene. organic-chemistry.org

Stabilized ylides (where the R group is an electron-withdrawing group like an ester or ketone) are less reactive, allowing for equilibration of intermediates, which ultimately leads to the thermodynamically more stable trans-(E)-alkene. organic-chemistry.org

Due to the poor reactivity of hindered aldehydes in the Wittig reaction, alternative olefination methods are often preferred. The Horner-Wadsworth-Emmons (HWE) reaction is a widely used modification that employs phosphonate (B1237965) carbanions. wikipedia.orgalfa-chemistry.com These reagents are more nucleophilic than the corresponding Wittig ylides and are less sterically demanding. alfa-chemistry.com A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed from the reaction mixture, simplifying purification. alfa-chemistry.comorganic-chemistry.org The HWE reaction generally favors the formation of (E)-alkenes. wikipedia.orgresearchgate.net

The table below summarizes the expected stereoselectivity for the olefination of a sterically hindered aldehyde like 2,2,3,4-tetramethylpentanal.

Table 1: Predicted Stereochemical Outcome of Olefination Reactions with a Hindered Aldehyde

| Reaction Type | Reagent Type | Predominant Alkene Isomer | Expected Yield with Hindered Aldehyde |

|---|---|---|---|

| Wittig Reaction | Non-stabilized Ylide (e.g., Ph₃P=CHCH₃) | Z-alkene | Poor |

| Wittig Reaction | Stabilized Ylide (e.g., Ph₃P=CHCO₂Et) | E-alkene | Very Poor to No Reaction |

Investigations into Rearrangement Reactions of 2,2,3,4-Tetramethylpentanal

The highly substituted carbon framework of 2,2,3,4-tetramethylpentanal makes it a candidate for various molecular rearrangements, which are typically initiated by acid catalysis or photochemical energy. A rearrangement reaction involves the migration of an atom or group from one position to another within the molecule. masterorganicchemistry.com

Acid-Catalyzed Rearrangements: Under strongly acidic conditions, the carbonyl oxygen of 2,2,3,4-tetramethylpentanal can be protonated, making the carbonyl carbon more electrophilic. While direct rearrangement from this protonated aldehyde is uncommon, if conditions promote the formation of a carbocation intermediate (for instance, through a subsequent reaction), a Wagner-Meerwein rearrangement could occur. This type of reaction is a 1,2-hydride or 1,2-alkyl shift, driven by the formation of a more stable carbocation. Given the structure of 2,2,3,4-tetramethylpentanal, a shift of one of the methyl groups from the C2 or C4 position could potentially lead to a more stable tertiary carbocation, resulting in a rearranged carbon skeleton.

Photochemical Rearrangements: Aldehydes can undergo characteristic photochemical reactions upon absorption of UV light. core.ac.uk

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and the α-carbon. For 2,2,3,4-tetramethylpentanal, this would generate a formyl radical and a highly substituted alkyl radical. These radicals can then recombine or undergo further reactions like disproportionation.

Norrish Type II Reaction: This process involves intramolecular γ-hydrogen abstraction by the excited carbonyl oxygen, followed by cleavage of the α,β-bond to form an enol and an alkene, or cyclization to form a cyclobutanol (B46151) derivative. 2,2,3,4-Tetramethylpentanal possesses γ-hydrogens (on the C4 methyl groups), making it a potential substrate for this pathway. The steric hindrance around the carbonyl group could influence the efficiency of the necessary hydrogen abstraction.

Another potential, though less common, rearrangement is the nih.govorganic-chemistry.org-Wittig rearrangement , which is a sigmatropic rearrangement of an allylic ether. hmdb.ca While not a direct rearrangement of the aldehyde itself, it is a related transformation in the broader class of Wittig chemistry.

Kinetic and Thermodynamic Studies of 2,2,3,4-Tetramethylpentanal Transformations

The study of kinetics (reaction rates) and thermodynamics (reaction equilibria) provides quantitative insight into the reactivity of a compound. For 2,2,3,4-tetramethylpentanal, these aspects are dominated by the severe steric hindrance around the carbonyl group. Specific experimental kinetic or thermodynamic data for transformations of 2,2,3,4-tetramethylpentanal are not widely available in the literature; however, general principles can be applied to predict its behavior.

Kinetic Control vs. Thermodynamic Control: In many reactions, a competition exists between the formation of the kinetically favored product (formed fastest, via the lowest activation energy pathway) and the thermodynamically favored product (the most stable product). libretexts.orgmasterorganicchemistry.com

Kinetic Product: Formation is favored under irreversible conditions, such as using a strong, bulky base at low temperatures. masterorganicchemistry.com

Thermodynamic Product: Formation is favored under reversible conditions, typically at higher temperatures with a weaker base, allowing the initial products to equilibrate to the most stable species. masterorganicchemistry.com

For reactions involving the α-carbon of 2,2,3,4-tetramethylpentanal (e.g., enolate formation), there is only one type of α-hydrogen (at C3). However, in reactions involving nucleophilic attack at the carbonyl, the steric bulk significantly raises the activation energy for the reaction. This makes many reactions, such as the Wittig reaction with stabilized ylides, kinetically very slow or non-viable. wikipedia.org In contrast, reactions with smaller, more reactive reagents like those in the HWE reaction, would have a lower kinetic barrier. alfa-chemistry.com

The inherent reactivity difference between aldehydes and ketones is often exploited for chemoselective reductions. Slow, in-situ generation of a reducing agent can kinetically distinguish between the two carbonyl types, favoring the reduction of the less-hindered aldehyde. rsc.org Given its extensive substitution, 2,2,3,4-tetramethylpentanal would be expected to react significantly slower than less-branched aldehydes.

The thermodynamics of carbonyl addition reactions are also influenced by sterics. The addition of water to an aldehyde to form a gem-diol, for example, is a reversible equilibrium. msu.edu For most simple aldehydes, the equilibrium lies to the left, favoring the carbonyl compound. The significant steric compression that would be present in the corresponding gem-diol of 2,2,3,4-tetramethylpentanal would likely shift this equilibrium even further toward the starting aldehyde, making hydrate formation thermodynamically unfavorable.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,2,3,4 Tetramethylpentanal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like 2,2,3,4-tetramethylpentanal. By analyzing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, a detailed map of the carbon skeleton and the electronic environment of each atom can be constructed.

While specific experimental spectra for 2,2,3,4-tetramethylpentanal are not widely published, the expected spectral features can be accurately predicted based on established principles and data from structurally analogous molecules. The following sections detail the theoretical spectroscopic data.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

In ¹H NMR spectroscopy, the chemical shift (δ), signal splitting (multiplicity), and integration values of the proton signals provide critical information about the electronic environment and connectivity of hydrogen atoms in the molecule. For 2,2,3,4-tetramethylpentanal, seven distinct proton environments are anticipated.

The most characteristic signal is that of the aldehydic proton (-CHO), which is highly deshielded due to the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the carbonyl group. This signal is expected to appear as a doublet in the downfield region of the spectrum, typically between 9 and 10 ppm. uci.edu The doublet splitting arises from the coupling with the single proton on the adjacent carbon (C3).

The protons on the saturated alkyl portion of the molecule will resonate in the upfield region (typically 0.7-2.0 ppm). The two protons at the C3 and C4 positions are diastereotopic and will appear as complex multiplets due to coupling with each other and with the neighboring methyl groups. The various methyl groups will also exhibit distinct signals, appearing as doublets or singlets depending on their position. The two methyl groups attached to C4 will appear as a doublet, while the methyl group on C3 will also be a doublet. The geminal methyl groups at the C2 position are chemically non-equivalent and are expected to appear as two distinct singlets, as they are adjacent to a quaternary carbon and have no neighboring protons to couple with.

Table 1: Predicted ¹H NMR Spectral Data for 2,2,3,4-Tetramethylpentanal (Note: Data is predicted based on spectroscopic principles.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H1 (Aldehyde) | 9.5 - 9.8 | Doublet (d) |

| H3 | 1.8 - 2.1 | Multiplet (m) |

| H4 | 1.5 - 1.8 | Multiplet (m) |

| C2-CH₃ (x2) | 1.0 - 1.2 | Singlet (s) |

| C3-CH₃ | 0.9 - 1.1 | Doublet (d) |

| C4-CH₃ (x2) | 0.8 - 1.0 | Doublet (d) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Carbon-13 NMR spectroscopy provides information on the carbon framework of a molecule. udel.edu Due to the low natural abundance of the ¹³C isotope, proton-decoupled spectra are typically acquired, resulting in each unique carbon atom appearing as a single line. savemyexams.com

For 2,2,3,4-tetramethylpentanal, nine distinct carbon signals are expected, corresponding to each carbon atom in the molecule. The most downfield signal will be that of the carbonyl carbon (C1) of the aldehyde group, typically appearing in the 190-220 ppm region. uci.edusavemyexams.com The quaternary carbon (C2) will also be significantly deshielded compared to other sp³ carbons. The remaining sp³ hybridized carbons of the alkyl chain and methyl groups will resonate in the upfield region of the spectrum. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for 2,2,3,4-Tetramethylpentanal (Note: Data is predicted based on spectroscopic principles.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C1 (C=O) | 200 - 205 | CH |

| C2 | 45 - 55 | Quaternary (C) |

| C3 | 40 - 50 | CH |

| C4 | 30 - 40 | CH |

| C2-CH₃ (x2) | 20 - 30 | CH₃ |

| C3-CH₃ | 15 - 25 | CH₃ |

| C4-CH₃ (x2) | 10 - 20 | CH₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful methods for establishing the complete structural connectivity of complex molecules by correlating different nuclei through bonds.

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically on adjacent carbons. For 2,2,3,4-tetramethylpentanal, a COSY spectrum would show a clear correlation between the aldehydic proton (H1) and the methine proton at C3. It would also map out the connectivity between the protons at C3, C4, and the protons of the methyl groups attached to them.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with the carbon atom to which it is directly attached. columbia.edu An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra. For example, the signal for the aldehydic proton would correlate with the carbonyl carbon signal.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netresearchgate.net

Infrared (IR) Spectroscopic Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching and bending). The IR spectrum of 2,2,3,4-tetramethylpentanal is expected to show several characteristic absorption bands that confirm the presence of the aldehyde and alkane functionalities.

The most prominent and diagnostic peak would be the strong C=O stretching vibration of the aldehyde, which typically appears around 1730 cm⁻¹. uci.edu Another key feature for aldehydes is the presence of one or two C-H stretching bands for the aldehydic proton, located in the range of 2700–2830 cm⁻¹. uci.edu The presence of these absorptions provides strong evidence for the aldehyde group. Additionally, the spectrum will display strong C-H stretching vibrations from the numerous methyl and methine groups just below 3000 cm⁻¹, as well as C-H bending vibrations around 1365-1470 cm⁻¹.

Table 3: Predicted IR Absorption Bands for 2,2,3,4-Tetramethylpentanal (Note: Data is predicted based on spectroscopic principles.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aldehydic C-H Stretch | 2820 - 2850 and 2700 - 2730 | Medium to Weak |

| Alkyl C-H Stretch | 2870 - 2960 | Strong |

| Carbonyl (C=O) Stretch | 1725 - 1740 | Strong, Sharp |

| C-H Bending (Alkyl) | 1365 - 1470 | Variable |

Raman Spectroscopic Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. scispace.comroyalsocietypublishing.org While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability.

In the Raman spectrum of 2,2,3,4-tetramethylpentanal, the C=O stretch is also expected, though its intensity can vary and is often weaker than in the IR spectrum. nih.govresearching.cn However, the symmetric C-H stretching and C-C bond stretching vibrations of the highly branched alkyl framework are typically strong and well-defined in Raman spectra, providing excellent information about the carbon skeleton. The aldehydic C-H stretch is also observable. The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 2,2,3,4-tetramethylpentanal, which has a molecular formula of C9H18O, the nominal molecular weight is 142 g/mol . The exact monoisotopic mass is 142.1358 Da. In a typical mass spectrometry experiment, the molecule is first ionized, often by electron impact (EI), which results in a molecular ion (M+•). This molecular ion is a radical cation and is often unstable, undergoing fragmentation to produce a series of smaller fragment ions. The pattern of these fragment ions is unique to the molecule's structure and provides a "fingerprint" for its identification.

The fragmentation of aldehydes is well-characterized and typically involves several key pathways. libretexts.org For 2,2,3,4-tetramethylpentanal, the following fragmentation patterns are anticipated:

α-Cleavage: This is a common fragmentation pathway for aldehydes, involving the cleavage of the bond adjacent to the carbonyl group. miamioh.edu This can result in the loss of a hydrogen atom (M-1) or the formyl radical (•CHO, 29 Da), or the alkyl chain.

β-Cleavage: Cleavage of the bond beta to the carbonyl group can also occur, leading to the formation of resonance-stabilized acylium ions.

McLafferty Rearrangement: Aldehydes with a γ-hydrogen can undergo a McLafferty rearrangement, which involves the transfer of a hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

Based on these principles, a predicted fragmentation pattern for 2,2,3,4-tetramethylpentanal can be proposed. The stability of the resulting carbocations plays a significant role in the relative abundance of the fragment ions. libretexts.org The tertiary carbocations that can be formed from the highly branched structure of 2,2,3,4-tetramethylpentanal would be particularly stable and thus likely to result in prominent peaks in the mass spectrum.

Predicted Mass Spectrum Fragmentation for 2,2,3,4-Tetramethylpentanal

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |

| 142 | [C9H18O]+• | Molecular Ion (M+•) |

| 113 | [C8H17]+ | Loss of •CHO |

| 85 | [C6H13]+ | Cleavage of the C3-C4 bond |

| 71 | [C5H11]+ | Cleavage of the C2-C3 bond |

| 57 | [C4H9]+ | tert-Butyl cation, a highly stable fragment |

| 43 | [C3H7]+ | Isopropyl cation |

| 29 | [CHO]+ | Formyl cation |

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, HPLC)

Chromatographic techniques are essential for separating 2,2,3,4-tetramethylpentanal from impurities and for its analysis in complex mixtures. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common methods employed for the analysis of volatile aldehydes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds like 2,2,3,4-tetramethylpentanal. In GC, the compound is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter the mass spectrometer for detection and identification. For an alkane with a similar carbon skeleton, 2,2,3,4-tetramethylpentane, a Kovats retention index has been reported on a standard non-polar column, which can provide an estimate for the retention behavior of the corresponding aldehyde. nih.gov

The purity of a 2,2,3,4-tetramethylpentanal sample can be determined by the relative peak area of the main compound in the chromatogram. GC-MS is also invaluable for identifying and quantifying this aldehyde in complex matrices, such as in flavor and fragrance analysis or in environmental samples. mdpi.com Headspace solid-phase microextraction (HS-SPME) can be used as a sample preparation technique to extract volatile compounds from a sample matrix prior to GC-MS analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC)

While GC-MS is often preferred for volatile aldehydes, HPLC can also be a valuable tool, particularly for less volatile aldehydes or for thermally unstable compounds. In HPLC, the separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. For aldehydes, reversed-phase HPLC with a C18 column is a common choice.

A significant challenge in the HPLC analysis of aldehydes is detection, as they often lack a strong chromophore for UV detection. To overcome this, derivatization with a UV-active agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), is a widely used strategy. The resulting hydrazone is brightly colored and can be readily detected by a UV-Vis detector. HPLC coupled with mass spectrometry (HPLC-MS) can also be employed, offering both separation and sensitive detection without the need for derivatization. researchgate.net

Computational Chemistry and Theoretical Studies on 2,2,3,4 Tetramethylpentanal

Conformational Analysis and Energy Landscapes

The conformational analysis of 2,2,3,4-tetramethylpentanal is dictated by the rotation around its single bonds, leading to various spatial arrangements of its atoms, known as conformers. Due to the molecule's branched structure, steric hindrance plays a significant role in determining the stability of these conformers.

The rotation around the C3-C4 bond is of particular interest. Different staggered and eclipsed conformations arise from this rotation, each with a distinct potential energy. The most stable conformer, referred to as the anti-conformation, would have the bulky tert-butyl group and the isopropyl group positioned as far apart as possible, at a dihedral angle of 180°. libretexts.orgfiu.edu Gauche conformations, where these groups are at a 60° angle to each other, would be higher in energy due to steric strain. libretexts.org Eclipsed conformations, where the groups are directly aligned, would represent energy maxima on the potential energy landscape. libretexts.orgmaricopa.edu

Molecular dynamics simulations are a powerful tool for exploring the conformational space of such molecules. acs.org These simulations can calculate the populations of different conformers at a given temperature and the rates of transition between them. acs.org

Illustrative Potential Energy Profile for C3-C4 Bond Rotation in 2,2,3,4-Tetramethylpentanal

| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) |

| 0 | Eclipsed | 5.0 |

| 60 | Gauche | 1.2 |

| 120 | Eclipsed | 4.5 |

| 180 | Anti | 0.0 |

| 240 | Eclipsed | 4.5 |

| 300 | Gauche | 1.2 |

Note: These values are illustrative and based on typical energy differences for branched alkanes.

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemistry provides fundamental insights into the electronic structure and bonding of molecules like 2,2,3,4-tetramethylpentanal. wikipedia.org Methods such as Density Functional Theory (DFT) are commonly employed to calculate various electronic properties. uchicago.edunih.gov

The presence of the aldehyde group introduces polarity to the molecule. The carbon-oxygen double bond is characterized by a significant difference in electronegativity, resulting in a partial positive charge on the carbonyl carbon and a partial negative charge on the oxygen atom. ksu.edu.sa This polarity influences the molecule's reactivity, making the carbonyl carbon an electrophilic site susceptible to nucleophilic attack. ksu.edu.samasterorganicchemistry.com

Quantum chemical calculations can be used to determine properties such as:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and electronic transitions.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, providing further insight into its reactivity.

Calculated Electronic Properties for a Representative Aliphatic Aldehyde

| Property | Calculated Value |

| HOMO Energy | -10.5 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 12.0 eV |

| Dipole Moment | 2.5 D |

Note: These values are typical for a simple aliphatic aldehyde and serve as an estimation for 2,2,3,4-tetramethylpentanal.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict various spectroscopic parameters for organic molecules, aiding in their identification and structural elucidation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of computational chemistry. nih.gov For 2,2,3,4-tetramethylpentanal, the aldehydic proton is expected to have a characteristic chemical shift in the downfield region of the ¹H NMR spectrum, typically between 9 and 10 ppm. libretexts.orgpressbooks.pubopenstax.org The protons on the carbon adjacent to the carbonyl group (the α-carbon) would appear around 2.0-2.5 ppm. libretexts.org The ¹³C NMR spectrum would show a distinctive peak for the carbonyl carbon in the range of 190-215 ppm. pressbooks.pubopenstax.org

IR Frequencies: Infrared (IR) spectroscopy is particularly useful for identifying the carbonyl group in aldehydes. Saturated aliphatic aldehydes typically exhibit a strong C=O stretching absorption band around 1730 cm⁻¹. pressbooks.pubopenstax.orglibretexts.org Additionally, aldehydes show two characteristic C-H stretching absorptions for the aldehydic proton, typically found around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.orgpressbooks.pubspectroscopyonline.com

Predicted Spectroscopic Data for 2,2,3,4-Tetramethylpentanal

| Spectrum | Functional Group | Predicted Absorption |

| ¹H NMR | Aldehydic C-H | ~9.6 ppm |

| ¹³C NMR | Carbonyl Carbon | ~205 ppm |

| IR | C=O Stretch | ~1730 cm⁻¹ |

| IR | Aldehydic C-H Stretch | ~2720 cm⁻¹, ~2820 cm⁻¹ |

Note: These are predicted values based on general trends for aliphatic aldehydes.

Theoretical Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in studying the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For 2,2,3,4-tetramethylpentanal, several reactions are of interest.

Nucleophilic Addition to the Carbonyl Group: This is a fundamental reaction of aldehydes. wikipedia.org The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon. masterorganicchemistry.com Computational studies can model this process, determining the geometry of the transition state and the energy barrier for the reaction. Common nucleophiles include Grignard reagents, organolithium compounds, and hydrides. masterorganicchemistry.com

Oxidation: Aldehydes are readily oxidized to carboxylic acids. The mechanism of this reaction can be investigated theoretically to understand the role of the oxidizing agent and the energetics of the process.

Reduction: The reduction of aldehydes to primary alcohols is another important transformation. masterorganicchemistry.com Computational methods can elucidate the mechanism of reduction by agents such as sodium borohydride (B1222165) or lithium aluminum hydride. masterorganicchemistry.com

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for 2,2,3,4-Tetramethylpentanal

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a compound with its reactivity or other properties. nih.govnih.gov These models are built using a set of molecular descriptors, which are numerical values that encode structural and physicochemical information about the molecule. nih.govresearchgate.net

For a series of related aldehydes, a QSRR model could be developed to predict properties such as their chromatographic retention times or their reaction rates in a particular transformation. scielo.braiche.org The process involves:

Data Set Collection: Gathering experimental data for a set of similar compounds.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that relates the descriptors to the property of interest. nih.gov

Model Validation: Assessing the predictive power of the model using internal and external validation techniques.

While a specific QSRR model for 2,2,3,4-tetramethylpentanal does not exist due to a lack of experimental data, such a model could be constructed as part of a broader study on branched aliphatic aldehydes.

Examples of Molecular Descriptors Used in QSRR

| Descriptor Class | Example Descriptors |

| Topological | Molecular connectivity indices, Wiener index |

| Geometrical | Molecular surface area, molecular volume |

| Electronic | Dipole moment, HOMO/LUMO energies |

| Physicochemical | LogP, Molar refractivity |

Derivatization and Functionalization Strategies of 2,2,3,4 Tetramethylpentanal in Synthetic Chemistry

Stereoselective Conversion to Chiral Alcohols and Amines

The conversion of prochiral aldehydes to chiral alcohols and amines is a cornerstone of asymmetric synthesis, providing valuable building blocks for pharmaceuticals and natural products. nih.govd-nb.info The significant steric hindrance around the carbonyl group in 2,2,3,4-tetramethylpentanal makes these transformations particularly challenging.

Chiral Alcohols:

The asymmetric reduction of sterically hindered aldehydes to chiral alcohols often requires specialized catalysts to overcome the steric bulk and achieve high enantioselectivity. While specific studies on 2,2,3,4-tetramethylpentanal are not extensively documented in readily available literature, general principles for hindered aldehydes can be applied. Chiral Brønsted acid catalysts, such as chiral phosphoric acids (CPAs), have been employed for the enantioselective allylboration of sterically hindered aldehydes, which, after oxidative cleavage, would yield the corresponding chiral alcohols. researchgate.netrsc.org The use of multiple hydrogen bonding interactions between the catalyst and the substrate can be crucial for achieving high enantioselectivity. researchgate.netrsc.org Another approach involves biocatalysis, where alcohol dehydrogenases (ADHs) can exhibit high tolerance to sterically demanding substrates and provide excellent enantioselectivity in the synthesis of chiral alcohols. rsc.org

Chiral Amines:

The synthesis of chiral amines from aldehydes can be achieved through the asymmetric hydrogenation of in situ-formed imines. nih.govacs.org This process, known as reductive amination, is a powerful method for producing α-chiral amines. d-nb.info For sterically hindered aldehydes like 2,2,3,4-tetramethylpentanal, the formation of the imine intermediate can be slow, and the subsequent hydrogenation requires highly active and selective catalysts. d-nb.infoacs.org Iridium complexes with chiral ligands have shown promise in the asymmetric hydrogenation of sterically hindered N-aryl imines. acs.org The choice of the amine component and the catalyst system is critical to achieving good yields and high enantiomeric excess. nih.govacs.org Challenges in the reductive amination of hindered ketones, which are structurally similar to hindered aldehydes, include the competing formation of alcohols. d-nb.info

| Transformation | Reagent/Catalyst Type | Potential Product | Key Considerations |

| Asymmetric Reduction | Chiral Borane Reagents, Chiral Oxazaborolidines, Alcohol Dehydrogenases (ADHs) | (R)- or (S)-2,2,3,4-Tetramethylpentan-1-ol | Overcoming steric hindrance, achieving high enantioselectivity. rsc.orgru.nl |

| Asymmetric Reductive Amination | Chiral Auxiliary, Chiral Catalyst (e.g., Ir-based), Chiral Phosphoric Acids | (R)- or (S)-1-(Alkyl/Aryl)amino-2,2,3,4-tetramethylpentane | Imine formation can be challenging; suppression of alcohol side-product. d-nb.infoacs.org |

This table provides a conceptual overview based on established methods for sterically hindered carbonyls.

Formation of Imines, Oximes, and Hydrazones for Further Derivatization

The carbonyl group of 2,2,3,4-tetramethylpentanal can react with primary amines and their derivatives to form imines, oximes, and hydrazones. These derivatives serve as important intermediates for further functionalization.

Imines (Schiff Bases): The reaction with primary amines to form imines is a reversible condensation reaction. Due to the steric hindrance of 2,2,3,4-tetramethylpentanal, this reaction may require elevated temperatures and the removal of water to drive the equilibrium towards the product. The resulting imines can be used in various subsequent reactions, including reduction to secondary amines, addition of organometallic reagents, and cycloaddition reactions. wikipedia.org

Oximes: The reaction of 2,2,3,4-tetramethylpentanal with hydroxylamine (B1172632) hydrochloride in the presence of a base yields the corresponding oxime. Oximes are versatile intermediates that can be reduced to primary amines or undergo rearrangement reactions like the Beckmann rearrangement (though less common for aldoximes).

Hydrazones: Hydrazones are formed by the reaction of the aldehyde with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). These derivatives are often crystalline solids and can be used for the characterization of the parent aldehyde. Hydrazones are also key intermediates in reactions such as the Wolff-Kishner reduction and the Shapiro reaction.

The reactivity for the formation of these derivatives is influenced by steric hindrance, which can slow down the reaction rate compared to less hindered aldehydes. sigmaaldrich.com

| Derivative | Reactant | General Structure | Synthetic Utility |

| Imine | Primary Amine (R-NH₂) | C₉H₁₉-CH=N-R | Reduction to secondary amines, cycloadditions. wikipedia.org |

| Oxime | Hydroxylamine (NH₂OH) | C₉H₁₉-CH=N-OH | Reduction to primary amines, rearrangements. gcms.cz |

| Hydrazone | Hydrazine (N₂H₄) or derivative | C₉H₁₉-CH=N-NH-R | Wolff-Kishner reduction, Shapiro reaction. |

This table illustrates the general structures and utility of common derivatives.

Expansion of Carbon Skeleton through Chain Extension Reactions

Expanding the carbon framework of 2,2,3,4-tetramethylpentanal can be achieved through various carbon-carbon bond-forming reactions. These reactions are essential for building more complex molecular architectures.

Wittig Reaction: The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. masterorganicchemistry.comwikipedia.org The reaction of 2,2,3,4-tetramethylpentanal with a phosphorus ylide (Wittig reagent) would lead to the formation of a substituted alkene, extending the carbon chain. masterorganicchemistry.commnstate.edu The steric bulk of the aldehyde can influence the E/Z selectivity of the resulting alkene. organic-chemistry.org Non-stabilized ylides typically favor the Z-alkene, while stabilized ylides tend to give the E-alkene. organic-chemistry.org Even sterically hindered ketones can be converted to their methylene (B1212753) derivatives using reagents like methylenetriphenylphosphorane. wikipedia.org

Grignard and Organolithium Reactions: The addition of Grignard reagents or organolithium compounds to 2,2,3,4-tetramethylpentanal results in the formation of a secondary alcohol after acidic workup. This reaction effectively adds the alkyl or aryl group from the organometallic reagent to the carbonyl carbon, thus extending the carbon chain. savemyexams.com

Aldol (B89426) and Related Condensations: While self-condensation of 2,2,3,4-tetramethylpentanal via an aldol reaction is not possible due to the lack of α-hydrogens, it can act as the electrophilic partner in a crossed aldol condensation with an enolizable ketone or aldehyde. The steric hindrance would likely necessitate the use of specific conditions, such as directed aldol reactions using pre-formed enolates, to achieve good yields.

| Reaction | Reagent | Product Type | Key Features |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Alkene | Forms a C=C bond, stereoselectivity depends on ylide stability. masterorganicchemistry.comorganic-chemistry.org |

| Grignard Addition | Grignard Reagent (RMgX) | Secondary Alcohol | Forms a C-C single bond and a hydroxyl group. savemyexams.com |

| Organolithium Addition | Organolithium Reagent (RLi) | Secondary Alcohol | Similar to Grignard addition, often more reactive. |

| Crossed Aldol Reaction | Enolate | β-Hydroxy Carbonyl | Requires a suitable enolizable partner and specific conditions. |

This data table summarizes key chain extension reactions applicable to 2,2,3,4-tetramethylpentanal.

Synthesis of Heterocyclic Compounds Incorporating 2,2,3,4-Tetramethylpentanal Moieties

The aldehyde functionality of 2,2,3,4-tetramethylpentanal can be utilized to construct various heterocyclic rings, which are prevalent scaffolds in medicinal chemistry and materials science. zioc.runih.govuou.ac.in

Pictet-Spengler Reaction: The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline or a tetrahydro-β-carboline. wikipedia.orgjk-sci.com Using 2,2,3,4-tetramethylpentanal in this reaction would introduce its bulky alkyl group at the 1-position of the resulting heterocyclic ring. The reaction's success with a sterically hindered aldehyde can be challenging, potentially requiring harsher conditions or specific catalysts. rsc.orgscite.ai The electrophilicity of the iminium ion intermediate is the driving force for the cyclization. wikipedia.org

Pauson-Khand Reaction: The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. thieme-connect.dewikipedia.org While the aldehyde itself is not a direct participant in the classical Pauson-Khand reaction, variations of this reaction can use aldehydes as a source of carbon monoxide in situ, catalyzed by transition metals like rhodium. acs.orguwindsor.ca An enyne substrate derived from 2,2,3,4-tetramethylpentanal could potentially undergo an intramolecular Pauson-Khand reaction to form a fused cyclopentenone system bearing the sterically demanding substituent.

Multi-component Reactions: The aldehyde can also be a component in multi-component reactions (MCRs) to generate complex heterocyclic structures in a single step. For example, a Biginelli-type reaction, which typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), could potentially be adapted. However, the steric bulk of 2,2,3,4-tetramethylpentanal would likely have a significant impact on the reaction efficiency.

| Heterocyclic Synthesis | Key Reactants | Resulting Heterocycle | Structural Feature |

| Pictet-Spengler Reaction | β-Arylethylamine | Tetrahydroisoquinoline / Tetrahydro-β-carboline | Bulky C₉H₁₉ group at the 1-position. wikipedia.orgjk-sci.com |

| Pauson-Khand Type Reaction | Enynes (derived from the aldehyde) | Fused Cyclopentenone | Incorporates the aldehyde's carbon skeleton into a bicyclic system. thieme-connect.deacs.org |

This table highlights examples of heterocyclic syntheses involving 2,2,3,4-tetramethylpentanal or its derivatives.

Applications of 2,2,3,4 Tetramethylpentanal As a Building Block in Complex Organic Synthesis

Role in the Synthesis of Natural Products

There is no specific information available in the scientific literature detailing the use of 2,2,3,4-Tetramethylpentanal as a building block in the total synthesis of any natural products. Generally, aldehydes are crucial functional groups in organic synthesis and are often employed in carbon-carbon bond-forming reactions to construct the carbon skeletons of natural products. The sterically hindered nature of 2,2,3,4-Tetramethylpentanal could potentially offer unique selectivity in certain reactions, but such applications have not been reported.

Utilization in the Preparation of Pharmaceutical Intermediates

While some chemical suppliers categorize 2,2,3,4-Tetramethylpentanal as a pharmaceutical intermediate, there are no specific examples in the published literature of its incorporation into the synthesis of any active pharmaceutical ingredients (APIs) or their precursors. Pharmaceutical intermediates are compounds that form the building blocks of APIs. The journey from a simple building block to a complex pharmaceutical agent involves multiple synthetic steps. The potential for 2,2,3,4-Tetramethylpentanal to be used in this context remains theoretical in the absence of documented research.

Contribution to the Synthesis of Advanced Materials Precursors

Information regarding the application of 2,2,3,4-Tetramethylpentanal in the synthesis of advanced materials precursors is not found in the available scientific literature. In materials science, organic molecules can be used to create polymers, liquid crystals, and other materials with specific properties. The highly branched structure of 2,2,3,4-Tetramethylpentanal could theoretically influence the physical properties of such materials, but no studies have been published to substantiate this.

Stereocontrolled Synthesis of Branched Aliphatic Architectures

The structure of 2,2,3,4-Tetramethylpentanal, with its multiple methyl groups, presents a framework for creating highly branched aliphatic architectures. The stereocenters at positions 3 and 4 suggest that it could be a substrate for stereocontrolled reactions, allowing for the selective formation of one stereoisomer over others. However, there are no specific studies or documented methods in the scientific literature that describe the use of 2,2,3,4-Tetramethylpentanal in stereocontrolled synthesis. General principles of asymmetric synthesis often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of reactions involving aldehydes, but these have not been specifically applied to this compound in published research.

Environmental and Sustainable Chemistry Considerations in the Synthesis and Transformations of 2,2,3,4 Tetramethylpentanal

Development of Green Synthetic Pathways for 2,2,3,4-Tetramethylpentanal

Traditional methods for aldehyde synthesis can involve the use of stoichiometric reagents and hazardous solvents, leading to significant waste generation. wikipedia.org In contrast, green synthetic pathways aim to address these shortcomings by utilizing renewable feedstocks, environmentally friendly solvents, and innovative reaction conditions. ijsetpub.compnas.org

One of the most promising green approaches for the synthesis of aldehydes is through biocatalysis. nih.gov The use of isolated enzymes or whole-cell systems can offer high selectivity under mild reaction conditions, often in aqueous media, thereby reducing the need for harsh chemicals and organic solvents. nih.govmdpi.com For a sterically hindered aldehyde like 2,2,3,4-tetramethylpentanal, enzymatic reactions could provide a level of precision that is difficult to achieve with conventional chemical methods. chemrxiv.org

Potential biocatalytic routes to 2,2,3,4-tetramethylpentanal could involve:

Oxidation of the corresponding primary alcohol: Alcohol dehydrogenases (ADHs) are a class of enzymes that can catalyze the oxidation of alcohols to aldehydes with high specificity. chemrxiv.org

Reduction of the corresponding carboxylic acid: Carboxylic acid reductases (CARs) offer a direct enzymatic route to aldehydes from carboxylic acids. chemrxiv.org

De novo biosynthesis: Engineered metabolic pathways in microorganisms could potentially be designed to produce 2,2,3,4-tetramethylpentanal from simple renewable feedstocks like sugars or glycerol. chemrxiv.org

Another green synthetic strategy involves the use of mechanochemistry, which employs mechanical force to induce chemical reactions, often in the absence of a solvent or with minimal amounts of liquid. mdpi.com This approach has been successfully applied to the allylation of aldehydes and could be explored for other transformations relevant to 2,2,3,4-tetramethylpentanal. mdpi.com The use of green solvents, such as water, ionic liquids, or deep eutectic solvents, is another cornerstone of developing sustainable synthetic pathways. pnas.orgmdpi.commdpi.com

Table 1: Comparison of Potential Synthetic Pathways for 2,2,3,4-Tetramethylpentanal from a Green Chemistry Perspective

| Synthetic Pathway | Green Chemistry Principle Addressed | Potential Advantages | Potential Challenges |

| Biocatalytic Oxidation of 2,2,3,4-Tetramethylpentan-1-ol | Use of Renewable Feedstocks (if alcohol is bio-derived), Safer Solvents (aqueous media), Catalysis | High selectivity, mild reaction conditions, reduced waste. nih.govmdpi.com | Enzyme stability and availability for a highly branched substrate. |

| Hydroformylation of a C8 Branched Alkene | Atom Economy, Catalysis | High atom economy, potential for high yield. numberanalytics.commt.com | Selectivity for the branched aldehyde, catalyst recovery and reuse. nih.govacs.org |

| Mechanochemical Synthesis | Safer Solvents and Auxiliaries, Energy Efficiency | Reduced or no solvent use, potentially lower energy consumption. mdpi.com | Scalability and applicability to the specific transformations required. |

| Synthesis in Green Solvents (e.g., Ionic Liquids) | Safer Solvents and Auxiliaries | Potential for enhanced reaction rates and easier product separation. mdpi.commdpi.com | Cost and recyclability of the solvent, toxicity of some ionic liquids. |

Catalytic Processes for Enhanced Efficiency and Selectivity

Catalysis is a fundamental pillar of green chemistry, offering pathways to increase reaction efficiency and selectivity, thereby reducing waste and energy consumption. acs.org For the synthesis of 2,2,3,4-tetramethylpentanal, catalytic processes are crucial, particularly in reactions like hydroformylation.

Hydroformylation, or the oxo process, is an industrially significant reaction that converts alkenes to aldehydes by adding a formyl group and a hydrogen atom across the double bond. mt.com The synthesis of a branched aldehyde like 2,2,3,4-tetramethylpentanal would likely involve the hydroformylation of a corresponding highly branched C8 alkene. A key challenge in this process is achieving high regioselectivity for the desired branched product over the linear isomer. nih.govacs.org

Recent research has focused on the development of sophisticated catalyst systems to control the outcome of hydroformylation reactions. Rhodium-based catalysts, often in combination with specialized phosphine (B1218219) or phosphite (B83602) ligands, have shown promise in directing the reaction towards branched aldehydes. nih.govacs.orgacs.org For instance, the use of phospholane-phosphite ligands like BOBPHOS has been demonstrated to favor the formation of branched aldehydes from unbiased alkenes. nih.govacs.org

The efficiency and selectivity of these catalytic processes can be influenced by several factors, including:

Ligand Design: The steric and electronic properties of the ligands coordinated to the metal center play a critical role in determining the regioselectivity of the hydroformylation. nih.govacs.orgacs.org

Reaction Conditions: Parameters such as temperature, pressure of syngas (a mixture of carbon monoxide and hydrogen), and solvent can be optimized to maximize the yield of the desired aldehyde. nih.govacs.org

Catalyst Recovery and Reuse: The development of heterogeneous catalysts or the immobilization of homogeneous catalysts is a key area of research to improve the sustainability and cost-effectiveness of the process. acs.orgnih.gov

Table 2: Representative Data on Catalytic Hydroformylation for Branched Aldehyde Synthesis

| Catalyst System | Ligand | Substrate | Branched:Linear Ratio | Conversion (%) | Reference |

| Rh-BOBPHOS | Phospholane-phosphite | Unbiased Alkene | High | >95 | nih.govacs.org |

| Rh-POP-PPh₃ | Triphenylphosphine-based Porous Organic Polymer | Alkene | >10:1 | 95.4 | acs.orgnih.gov |

| Rh-BDP | Bisdiazaphospholane | 1,1'-Disubstituted Acrylate | 13:1 | High | nih.gov |

Note: This table presents representative data from studies on branched aldehyde synthesis and does not represent specific results for 2,2,3,4-tetramethylpentanal.

Waste Minimization and Atom Economy in 2,2,3,4-Tetramethylpentanal Chemistry

The principles of waste minimization and atom economy are central to evaluating the environmental performance of a chemical process. wikipedia.orgacs.org Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.orgjocpr.com

A reaction with a high atom economy is inherently more sustainable as it generates less waste. numberanalytics.com For the synthesis of 2,2,3,4-tetramethylpentanal, this means favoring addition reactions, such as hydroformylation, over substitution or elimination reactions that inherently produce byproducts.

Calculating Atom Economy:

The percent atom economy is calculated as:

For a hypothetical synthesis of 2,2,3,4-tetramethylpentanal via hydroformylation of 2,3,4-trimethyl-1-pentene:

Desired Product: 2,2,3,4-Tetramethylpentanal (C₉H₁₈O, MW ≈ 142.24 g/mol )

Reactants:

2,3,4-Trimethyl-1-pentene (C₈H₁₆, MW ≈ 112.21 g/mol )

Carbon Monoxide (CO, MW ≈ 28.01 g/mol )

Hydrogen (H₂, MW ≈ 2.02 g/mol )

Waste minimization strategies in the context of 2,2,3,4-tetramethylpentanal synthesis and transformations include:

Process Intensification: Utilizing techniques like continuous flow chemistry can lead to better process control, reduced reaction volumes, and lower waste generation. seqens.com

Solvent Reduction and Recycling: Minimizing the use of solvents or replacing hazardous solvents with greener alternatives is a key objective. pnas.orgmdpi.com

Catalyst Recycling: As mentioned previously, the ability to recover and reuse catalysts is crucial for reducing waste and improving the economic viability of the process. acs.orgnih.gov

Waste Stream Analysis: A thorough analysis of all waste streams is necessary to identify opportunities for reduction, recycling, or conversion into less harmful substances. acs.org

By integrating these environmental and sustainable chemistry considerations into the synthesis and transformations of 2,2,3,4-tetramethylpentanal, the chemical industry can move towards more eco-friendly and efficient manufacturing processes.

Future Research Trajectories and Unanswered Questions in the Chemistry of 2,2,3,4 Tetramethylpentanal

Exploration of Unconventional Reactivity Profiles

The significant steric hindrance around the carbonyl group in 2,2,3,4-tetramethylpentanal is predicted to be a source of unconventional reactivity. Unlike less hindered aldehydes, this molecule may resist standard transformations or undergo alternative reaction pathways. Future research should systematically probe its behavior under a variety of conditions to map these unique reactivity profiles.

Investigating its reactions with a panel of nucleophiles, ranging from small anions to bulky organometallic reagents, will be critical. It is plausible that the extreme steric crowding will necessitate harsher reaction conditions or the use of specialized catalysts to achieve transformations that are straightforward for simpler aldehydes. Furthermore, the strained nature of this molecule could make it a candidate for novel rearrangement reactions under thermal, photochemical, or acid/base-catalyzed conditions. Computational studies could play a vital role in predicting and understanding these potential reaction pathways.

The regioselectivity of reactions involving the enolate of 2,2,3,4-tetramethylpentanal is another area of interest. The crowded environment could direct incoming electrophiles in a highly specific manner, offering a route to complex, stereochemically rich structures that would be difficult to synthesize through other means. mdpi.comnih.gov

Development of Novel Analytical Methods for Trace Detection

The detection and quantification of 2,2,3,4-tetramethylpentanal, particularly at trace levels in complex mixtures, present a significant analytical challenge. Its expected volatility and non-polar nature are characteristics shared with many volatile organic compounds (VOCs), which often require sophisticated methods for detection. nih.gov

Future research should focus on developing highly sensitive and selective analytical protocols. While gas chromatography coupled with mass spectrometry (GC-MS) is a standard for VOC analysis, the unique structure of 2,2,3,4-tetramethylpentanal may require tailored approaches for optimal separation and identification. This could involve the use of specific GC columns or advanced mass spectrometry techniques like tandem mass spectrometry (MS/MS) for unambiguous identification.

Beyond traditional methods, the development of novel sensors for real-time monitoring of this aldehyde could be a significant advancement. This might include chemiresistive sensors or optical sensors that are functionalized to selectively bind to 2,2,3,4-tetramethylpentanal, providing a rapid and sensitive response.

Table 1: Potential Advanced Analytical Techniques for 2,2,3,4-Tetramethylpentanal

| Technique | Principle | Potential Advantage for 2,2,3,4-Tetramethylpentanal |

| GCxGC-TOFMS | Comprehensive two-dimensional gas chromatography coupled to time-of-flight mass spectrometry. | Enhanced separation of isomers and complex matrix components, with high-resolution mass analysis for confident identification. |

| SFC-MS | Supercritical fluid chromatography coupled to mass spectrometry. | Effective for chiral separations to distinguish between enantiomers. |

| IMS-MS | Ion mobility spectrometry coupled to mass spectrometry. | Provides an additional dimension of separation based on ion size and shape, which is useful for distinguishing isomers. |

Investigation of Chiral Properties and Asymmetric Synthesis Potential

2,2,3,4-Tetramethylpentanal possesses a chiral center at the C3 position, making it an interesting target for asymmetric synthesis. The development of stereoselective methods to access the individual enantiomers of this aldehyde would be a significant achievement, opening the door to exploring their distinct properties and potential applications as chiral building blocks.

The synthesis of enantiomerically pure 2,2,3,4-tetramethylpentanal is expected to be challenging due to the steric hindrance surrounding the chiral center. rsc.org Future research could explore various strategies, including the use of chiral auxiliaries, organocatalysis, or enzymatic resolutions. acs.orgbrandeis.edu Successful approaches will likely require highly specialized and sterically demanding catalysts to effectively control the stereochemistry of the reaction. researchgate.netmdpi.comacs.org